Cycloocta-1,7-diene-1-carboxylic acid
Description
Cycloocta-1,7-diene-1-carboxylic acid is a bicyclic unsaturated carboxylic acid characterized by an eight-membered ring containing conjugated double bonds at positions 1 and 7, with a carboxylic acid substituent at position 1. This structure imparts unique reactivity due to ring strain and conjugation effects.
Properties
CAS No. |
158426-76-7 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.193 |
IUPAC Name |
cycloocta-1,7-diene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-6-4-2-1-3-5-7-8/h4,6-7H,1-3,5H2,(H,10,11) |
InChI Key |
LJWINRALJVCGPA-UHFFFAOYSA-N |
SMILES |
C1CCC=C(C=CC1)C(=O)O |
Synonyms |
1,7-Cyclooctadiene-1-carboxylicacid(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Cycloocta-1,7-diene-1-carboxylic Acid vs. Cyclohexanecarboxylic Acid
- Structure: Cyclohexanecarboxylic acid (CAS 98-89-5) features a six-membered saturated ring with a carboxylic acid group, while this compound has a larger eight-membered ring with two conjugated double bonds.
- Synthesis : Cyclohexanecarboxylic acid is typically synthesized via hydrogenation of benzoic acid or direct carboxylation of cyclohexane. In contrast, cycloocta-1,7-diene derivatives may require epoxidation and enzymatic resolution steps under microwave irradiation for enantioselective synthesis, as seen in cyclooctene diol production .
Physical Properties :
This compound vs. 1-Cyanocyclopentanecarboxylic Acid
- Functional Groups: The latter contains a cyano group, increasing electrophilicity and toxicity, whereas the former has a simpler carboxylic acid group.
- Hazard Profile: 1-Cyanocyclopentanecarboxylic acid is classified as a corrosive solid (Transport Class 6.1) , while this compound’s hazards are likely milder, resembling cyclohexanecarboxylic acid (general first-aid measures for inhalation/exposure) .
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